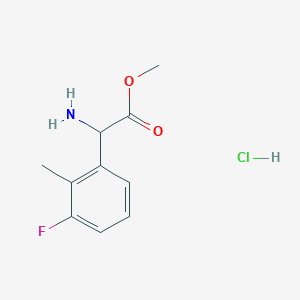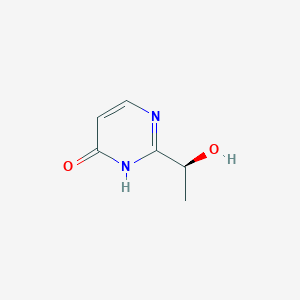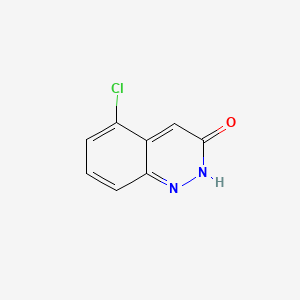
5-Chloro-3-cinnolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-cinnolinol: is a heterocyclic compound with the molecular formula C8H5ClN2O . It consists of a cinnoline ring system substituted with a chlorine atom at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cinnolinol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Widman–Stoermer synthesis , which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite . This method is efficient and provides good yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-cinnolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted cinnolinol derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-cinnolinol is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as anticancer agents . They can inhibit specific enzymes or pathways involved in cancer cell proliferation . Additionally, they may possess antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-3-cinnolinol in biological systems involves its interaction with specific molecular targets. For example, it can inhibit the WNT/β-catenin pathway , which is crucial for cell proliferation and differentiation . By binding to key proteins in this pathway, this compound can disrupt the signaling process, leading to reduced cancer cell growth.
Comparison with Similar Compounds
Chloroxylenol: A chlorine-substituted phenol with antiseptic properties.
Indole Derivatives: Compounds with an indole nucleus that exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 5-Chloro-3-cinnolinol is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Unlike chloroxylenol, which is primarily used as an antiseptic, this compound has broader applications in medicinal chemistry and materials science. Its ability to inhibit specific biological pathways also sets it apart from other indole derivatives.
Properties
CAS No. |
23063-07-2 |
|---|---|
Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-2H-cinnolin-3-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-8(12)11-10-7/h1-4H,(H,11,12) |
InChI Key |
YTBKRTPLUQILAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)C=C2C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




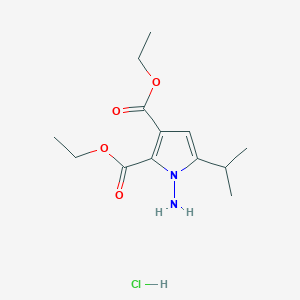
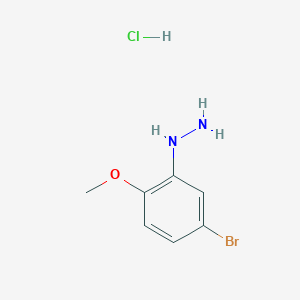
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
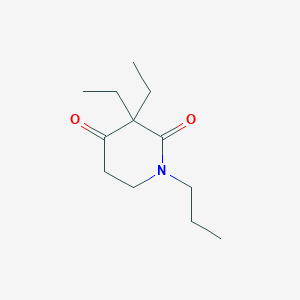
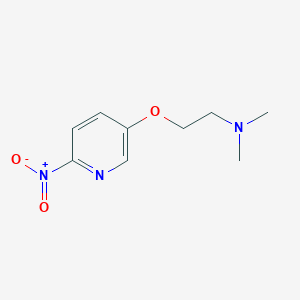
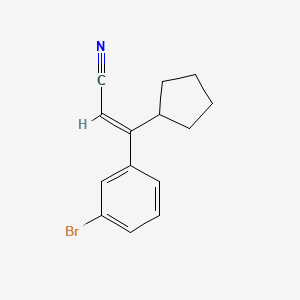
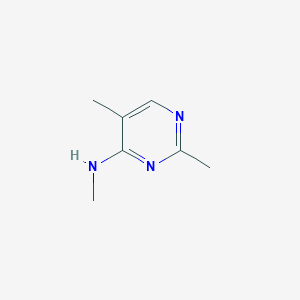
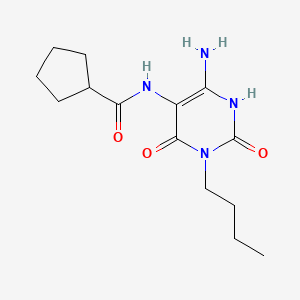
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)
